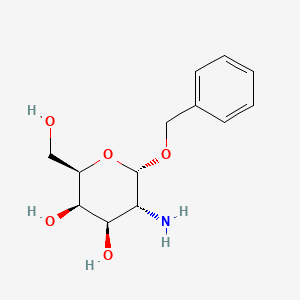

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

Description

BenchChem offers high-quality Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-Amino-2-deoxy-α-D-galactopyranoside: Properties, Synthesis, and Applications

Abstract

Benzyl 2-amino-2-deoxy-α-D-galactopyranoside is a pivotal synthetic intermediate in the fields of glycobiology and medicinal chemistry. As a derivative of D-galactosamine, it provides a stable, anomerically-protected building block essential for the construction of complex oligosaccharides, glycopeptides, and various therapeutic agents. This guide offers an in-depth exploration of its fundamental properties, outlines a robust synthetic pathway, and discusses its primary applications for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of technical accuracy and practical insight.

Introduction: The Significance of a Core Glycosyl Building Block

In the intricate world of glycobiology, the synthesis of complex carbohydrate structures is a formidable challenge. Unlike the template-driven synthesis of proteins and nucleic acids, glycan assembly requires a precise, stepwise approach involving protected monosaccharide units. Benzyl 2-amino-2-deoxy-α-D-galactopyranoside serves as a crucial starting material in this endeavor. The benzyl group at the anomeric (C-1) position provides a stable ether linkage, protecting the reactive hydroxyl group from participating in unwanted side reactions during subsequent modifications of the sugar ring. This stability allows chemists to selectively manipulate the hydroxyl groups at other positions (C-3, C-4, C-6) and the key amino group at C-2.

The presence of the free amine at the C-2 position makes this molecule particularly versatile. It can be acylated to install various functional groups or used as a nucleophile in coupling reactions, paving the way for the synthesis of bioactive molecules such as tumor-associated carbohydrate antigens (TACAs), bacterial polysaccharides, and enzyme inhibitors.[1] This guide will focus on the hydrochloride salt of the title compound, as it is the more stable and commonly handled form.

Core Physicochemical Properties

The fundamental properties of Benzyl 2-amino-2-deoxy-α-D-galactopyranoside are critical for its handling, reaction setup, and characterization. While extensive experimental data for the free amine is sparse in the literature, the properties of its precursor and related compounds provide a solid foundation. The data below is a combination of computed values and data from closely related structures.

| Property | Value | Source / Note |

| Chemical Name | Benzyl 2-Amino-2-deoxy-α-D-galactopyranoside | N/A |

| CAS Number | 738518-26-8 | [2] |

| Molecular Formula | C₁₃H₁₉NO₅ | [2] |

| Molecular Weight | 269.29 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds[3] |

| Melting Point | Not available | Data for N-acetyl precursor: 204-208 °C[3] |

| Optical Rotation [α]D | Not available | N/A |

| Solubility | Soluble in methanol | Inferred from related compounds[3] |

| Storage Conditions | Store at -20°C, desiccated | Recommended for glycosides[3] |

Synthesis and Characterization: A Strategic Approach

The synthesis of Benzyl 2-amino-2-deoxy-α-D-galactopyranoside is most effectively achieved through a multi-step pathway starting from its more common N-acetylated precursor or via a 2-azido intermediate. The azido route is often preferred as it avoids the potentially harsh basic conditions required for N-deacetylation, which can compromise other protecting groups.

Rationale for the Azido-Based Synthetic Pathway

The 2-azido group (N₃) serves as a robust and non-participating surrogate for the 2-amino group (NH₂). Its small size and electronic properties prevent it from interfering with glycosylation reactions at the anomeric center, a common issue with N-acetyl groups. The azide is then cleanly and efficiently reduced to the desired amine in the final step under mild conditions. This strategy offers superior control and higher yields for complex oligosaccharide synthesis.

The overall workflow is outlined below:

Caption: Synthetic workflow for Benzyl 2-amino-2-deoxy-α-D-galactopyranoside HCl.

Experimental Protocols

This protocol is adapted from established methods for synthesizing 2-azido-2-deoxyglycosides.

-

Starting Material: Begin with commercially available per-O-acetylated D-galactosamine hydrochloride.

-

Diazotization and Azide Introduction: The amino group is first converted to a diazonium salt and then displaced with an azide. This is a standard transformation in carbohydrate chemistry.

-

Glycosyl Halide Formation: The anomeric acetate is converted to a more reactive glycosyl bromide or chloride using HBr in acetic acid or a similar reagent.

-

Benzyl Glycosylation: The glycosyl halide is reacted with benzyl alcohol. A Lewis acid catalyst (e.g., silver triflate) is used to promote the formation of the α-glycosidic bond. Stereoselectivity is controlled by the solvent and reaction conditions.

-

De-O-acetylation: The acetyl protecting groups are removed using Zemplén conditions (a catalytic amount of sodium methoxide in dry methanol). The reaction is monitored by Thin Layer Chromatography (TLC) until completion. The mixture is then neutralized with an acidic resin, filtered, and concentrated under reduced pressure to yield Benzyl 2-azido-2-deoxy-α-D-galactopyranoside.

-

Hydrogenation: The azido compound is dissolved in methanol. A catalytic amount of Palladium on carbon (10% Pd/C) is added.

-

Reaction: The flask is evacuated and filled with hydrogen gas (H₂), typically using a balloon. The reaction is stirred vigorously at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

Salt Formation: A solution of hydrochloric acid in methanol or ether is added dropwise to the filtrate until the solution is acidic.

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with ether or recrystallized to afford the final product, Benzyl 2-amino-2-deoxy-α-D-galactopyranoside hydrochloride, as a stable solid.

Characterization and Quality Control

-

¹H NMR Spectroscopy: The structure of the final compound is confirmed by ¹H NMR. The spectrum of the hydrochloride salt in D₂O is expected to show characteristic signals for the benzyl group (aromatic protons around 7.4 ppm and the benzylic CH₂ protons as two doublets around 4.5-4.8 ppm). The anomeric proton (H-1) should appear as a doublet around 5.0 ppm with a small coupling constant (J₁,₂ ≈ 3-4 Hz), which is indicative of the α-anomer. Other sugar ring protons will appear in the region of 3.5-4.2 ppm. The spectrum for the parent D-galactosamine hydrochloride shows the anomeric proton of the α-anomer at ~5.48 ppm.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 270.13, confirming the molecular weight of the free amine.

-

Purity: Purity is typically assessed by a combination of NMR and High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

The primary utility of Benzyl 2-amino-2-deoxy-α-D-galactopyranoside is as a versatile building block for the synthesis of more complex and biologically active molecules.

Caption: Application pathways for Benzyl 2-amino-2-deoxy-α-D-galactopyranoside.

Intermediate in Oligosaccharide Synthesis

With the anomeric position securely protected, the hydroxyl groups at C-3, C-4, and C-6 can be selectively protected or activated. This allows the molecule to act as a glycosyl acceptor, where another sugar unit is attached to one of its free hydroxyls. For instance, it is a key component in the synthesis of mucin-type O-glycans and other complex structures found on cell surfaces.

Precursor for Glycopeptides and Glycolipids

The C-2 amino group is a critical handle for further functionalization. It can be acylated with amino acids to form glycopeptide fragments or with fatty acids to create glycolipids. These complex molecules are vital for studying protein glycosylation, cell-cell recognition, and immune responses.

Tool for Glycobiology Research

While the N-acetylated version of this compound is a well-known inhibitor of O-glycosylation, the free amine serves as a crucial control compound and a precursor for creating libraries of modified sugars.[3] By synthesizing derivatives with different acyl groups at the C-2 position, researchers can probe the substrate specificity of glycosyltransferases and glycosidases, leading to the development of potent and selective enzyme inhibitors.[1]

Safety and Handling

-

Handling: As with all fine chemicals, Benzyl 2-amino-2-deoxy-α-D-galactopyranoside hydrochloride should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container under desiccation at -20°C to prevent degradation from moisture and temperature fluctuations.

Conclusion

Benzyl 2-amino-2-deoxy-α-D-galactopyranoside is more than just a chemical intermediate; it is an enabling tool for the advancement of glycoscience. Its stable anomeric protection and versatile C-2 amino group provide chemists with the strategic flexibility required to assemble complex, biologically relevant glycoconjugates. The synthetic route via a 2-azido precursor offers a reliable and high-yielding pathway to this important molecule. As research continues to unravel the complex roles of carbohydrates in health and disease, the demand for foundational building blocks like Benzyl 2-amino-2-deoxy-α-D-galactopyranoside will undoubtedly continue to grow, solidifying its role at the core of modern synthetic carbohydrate chemistry.

References

-

Hermans, J. P. G., Elie, C. J. J., van der Marel, G. A., & Van Boom, J. H. (1987). Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside. Journal of Carbohydrate Chemistry, 6(3), 451-461. [Link]

-

Grokipedia. (2026). Glycosylamine. Grokipedia. [Link]

-

Li, W., et al. (2022). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. National Institutes of Health. [Link]

-

LookChem. (n.d.). Cas 68124-12-9, benzyl 2-amino-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside. LookChem. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]

-

Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside. PubMed. [Link]

-

Taylor & Francis Online. (2008). Synthesis of Glycosylamines: Identification and Quantification of Side Products. Taylor & Francis Online. [Link]

-

Open Access Pub. (n.d.). Glycosylamines. Journal of New Developments in Chemistry. [Link]

-

ACS Publications. (2012). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. ACS Omega. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 2-Amino-2-deoxy-alpha-D-galactose hydrochloride. PubChem. [Link]

-

National Institutes of Health. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed Central. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Amine synthesis by azide reduction [organic-chemistry.org]

- 3. ベンジル 2-アセトアミド-2-デオキシ-α-D-ガラクトピラノシド O-glycosylation inhibitor, ≥97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

An In-Depth Technical Guide for the

Introduction: The Significance of a Challenging Glycoside

Benzyl 2-amino-2-deoxy-α-D-galactopyranoside is a crucial building block in the field of glycochemistry and drug development. As a derivative of D-galactosamine (GalN), it serves as a synthetic precursor for complex glycoconjugates, including glycoproteins and glycolipids, which are implicated in a vast array of biological processes.[1] The benzyl group provides a versatile handle for further synthetic manipulations and can be removed under standard hydrogenolysis conditions, while the α-anomeric linkage is a key structural motif in many biologically active oligosaccharides.

However, the stereoselective synthesis of 1,2-cis glycosides, such as the α-anomer of galactosamine, presents a significant challenge in carbohydrate chemistry.[1] This is primarily due to the difficulty in controlling the stereochemistry at the anomeric center (C-1). Unlike the synthesis of 1,2-trans glycosides, where neighboring group participation from a C-2 substituent can be exploited to ensure high stereoselectivity, the synthesis of 1,2-cis linkages requires carefully designed strategies to overcome this effect and favor the desired anomer.[2][3] This guide provides a detailed examination of a robust and widely adopted strategy for the synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside, focusing on the underlying chemical principles, experimental protocols, and critical success factors.

Pillar 1: The Strategic Approach—Harnessing the Azido Group for Anomeric Control

The cornerstone of a successful synthesis of the target α-glycoside is the strategic choice of a protecting group for the C-2 amine. A direct approach using an N-acetyl or other acyl group at the C-2 position would invariably lead to the formation of the 1,2-trans (β) anomer through neighboring group participation.[2] To circumvent this, the most effective strategy employs an azide (-N₃) group as a masked precursor to the amine.

The azide group is exceptionally well-suited for this role due to three key properties:

-

Non-Participation: It does not possess a lone pair of electrons available to participate in the stabilization of the oxocarbenium ion intermediate during glycosylation, thus preventing the formation of a bicyclic intermediate that would direct the incoming nucleophile to the β-face.[4]

-

Stereoelectronic Influence: Its small steric footprint and electronic properties do not hinder the thermodynamically favored formation of the α-anomer, which is stabilized by the anomeric effect.[5][6][7]

-

Chemical Stability and Versatility: The azide group is stable under a wide range of reaction conditions used for protecting other hydroxyl groups and for the glycosylation reaction itself. Subsequently, it can be cleanly and efficiently reduced to the desired amine in the final steps of the synthesis.[4][8]

Our synthetic pathway is therefore structured in three main stages, as illustrated in the workflow diagram below.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target glycoside.

Pillar 2: Experimental Protocols & Mechanistic Insights

This section provides a detailed, step-by-step methodology for the synthesis, grounded in established chemical principles.

Part A: Synthesis of the 2-Azido-2-deoxy-D-galactopyranosyl Donor

The preparation of a reactive glycosyl donor is the critical first phase. Glycosyl halides are classic, highly effective donors for this purpose.[9]

Protocol 1: Synthesis of 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl Bromide

-

Azidonitration of Tri-O-acetyl-D-galactal:

-

Tri-O-acetyl-D-galactal is dissolved in a suitable solvent such as acetonitrile.

-

The solution is cooled to approximately -20°C.

-

A solution of sodium azide and ceric ammonium nitrate (CAN) is added dropwise. The reaction proceeds via a radical mechanism to install an azide group at the C-2 position and a nitrate group at the anomeric center.

-

Upon completion, the mixture is worked up to yield 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl nitrate.

-

-

Conversion to Glycosyl Bromide:

-

The crude glycosyl nitrate is dissolved in dichloromethane.

-

The solution is cooled to 0°C.

-

Titanium (IV) bromide (TiBr₄) or another bromide source is added slowly. This reagent efficiently displaces the anomeric nitrate to form the more reactive glycosyl bromide.[10]

-

The reaction is carefully monitored by TLC. Upon completion, it is quenched and purified by column chromatography to yield the stable α-glycosyl bromide donor.

-

Expert Insight: The use of a glycosyl halide, particularly a bromide, provides a good balance of reactivity and stability for the subsequent glycosylation step.[9][10] This donor is now primed for stereoselective coupling.

Part B: The Stereoselective Glycosylation Reaction

The formation of the glycosidic bond is the most crucial step for establishing the desired α-configuration. The Koenigs-Knorr reaction, or a modern variant thereof, is ideally suited for this transformation.[2][11]

Mechanism: Koenigs-Knorr Glycosylation

Caption: Simplified mechanism of α-selective Koenigs-Knorr glycosylation.

Protocol 2: Benzyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranoside

-

Reaction Setup:

-

The glycosyl bromide donor and benzyl alcohol (typically 1.5-2.0 equivalents) are dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves (4Å) are added to ensure anhydrous conditions.

-

The mixture is stirred and cooled to a low temperature, often between -40°C and -78°C.

-

-

Activation:

-

Nucleophilic Attack:

-

The benzyl alcohol attacks the electrophilic anomeric carbon. In the absence of a C-2 participating group, the attack can occur from either the α or β face.

-

However, the formation of the α-anomer is thermodynamically favored due to the anomeric effect , where the axial alignment of the anomeric substituent allows for a stabilizing hyperconjugation interaction between an oxygen lone pair and the σ* orbital of the C1-O bond.[5][6][7] This inherent stereoelectronic preference is the key to achieving α-selectivity.

-

-

Workup and Purification:

-

The reaction is quenched (e.g., with triethylamine or saturated sodium bicarbonate solution) and filtered to remove silver salts.

-

The organic phase is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to separate the desired α-anomer from any minor β-anomer and other impurities.

-

Trustworthiness Validation: The stereochemical outcome of this reaction is highly dependent on the solvent, temperature, and nature of the promoter. Low temperatures and non-polar solvents often enhance α-selectivity. The α:β ratio should always be confirmed by NMR spectroscopy, by analyzing the coupling constant of the anomeric proton (J₁,₂), which is typically smaller for the α-anomer (~3-4 Hz) than the β-anomer (~8-9 Hz).

Part C: Final Deprotection Steps

The final stage involves unmasking the hydroxyl and amino functionalities to yield the target compound.

Protocol 3: Deprotection to Yield the Final Product

-

Deacetylation (Zemplén Conditions):

-

The protected benzyl glycoside is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide (25% solution in methanol) is added, raising the pH.

-

The reaction proceeds at room temperature, rapidly removing all acetyl groups. The progress is monitored by TLC.

-

The reaction is neutralized with an acid resin (e.g., Amberlite IR120 H⁺), filtered, and the solvent is removed under reduced pressure to give Benzyl 2-azido-2-deoxy-α-D-galactopyranoside.[13]

-

-

Azide Reduction:

-

The deacetylated intermediate is dissolved in methanol or a similar protic solvent.

-

A catalyst, typically 10% Palladium on Carbon (Pd/C), is added.

-

The flask is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (at atmospheric or slightly higher pressure) for several hours.

-

This catalytic hydrogenation cleanly reduces the azide to a primary amine.[8]

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude product is purified, often by recrystallization or chromatography, to afford pure Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside.

-

Alternative Reduction Method: For substrates sensitive to catalytic hydrogenation, the Staudinger reduction (using triphenylphosphine followed by hydrolysis) provides a mild and effective alternative for converting the azide to an amine.[4]

Pillar 3: Data Summary and Verification

The efficiency of each synthetic step is critical for the overall yield. The following table summarizes representative data for this synthetic sequence.

| Step | Transformation | Key Reagents | Typical Yield | Anomeric Ratio (α:β) | Reference |

| 1 | D-Galactal → Glycosyl Nitrate | CAN, NaN₃ | 75-85% | N/A | [14] |

| 2 | Glycosyl Nitrate → Glycosyl Bromide | TiBr₄ | 80-90% | >10:1 (α favored) | [10] |

| 3 | Glycosylation | Benzyl Alcohol, AgOTf | 70-85% | 5:1 to >10:1 | [14][15] |

| 4 | Deacetylation | NaOMe, MeOH | >95% | N/A | - |

| 5 | Azide Reduction | H₂, Pd/C | 90-98% | N/A | [8] |

Conclusion

The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a prime example of strategic design in modern carbohydrate chemistry. By leveraging the non-participating nature of the 2-azido group, chemists can effectively override the common propensity for 1,2-trans glycosylation and instead harness the anomeric effect to achieve the desired 1,2-cis (α) stereochemistry. The protocols described herein represent a reliable and well-vetted pathway for obtaining this valuable synthetic intermediate, opening the door for its application in the synthesis of complex glycans for biological and pharmaceutical research.

References

-

Beaver, M. G.; Woerpel, K. A. Erosion of Stereochemical Control with Increasing Nucleophilicity: O-Glycosylation at the Diffusion Limit. J. Org. Chem. 2010, 75 (4), 1107–1118. [Link]

-

Demchenko, A. V. Synthetic Methods to Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. ACS Symposium Series, 2003. [Link]

-

Crich, D. On a so-called “kinetic anomeric effect” in chemical glycosylation. RSC Publishing, 2012. [Link]

-

Vesely, J., et al. Synthesis of 2‐Amino‐2‐deoxy‐β‐D‐galactopyranosyl‐ (1→4)‐2‐amino‐2‐deoxy‐β‐D‐galactopyranosides: Using Various 2‐Deoxy‐2‐phthalimido‐D‐galactopyranosyl Donors and Acceptors. ChemInform, 2005. [Link]

-

Geyer, A. Azides in carbohydrate chemistry. KOPS - Konstanzer Online-Publikations-System, 2006. [Link]

-

Koenigs–Knorr reaction. Wikipedia. [Link]

-

Zhu, Y., et al. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine. NIH Public Access, 2019. [Link]

-

Li, Q., et al. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 2021. [Link]

-

Crich, D. On a So-Called "Kinetic Anomeric Effect" in Chemical Glycosylation. ResearchGate, 2012. [Link]

-

Gómora, M. J., et al. Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society, 2020. [Link]

-

Koenigs-Knorr reaction. chemeurope.com. [Link]

-

Mensah, E. A., & Yu, B. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central, 2020. [Link]

-

Le, T. N. Protecting Group-Free Synthesis of Glycosides. University of Saskatchewan, 2014. [Link]

-

Kova, P., et al. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PubMed Central, 2004. [Link]

-

Piskorz, C. F., Abbas, S. A., & Matta, K. L. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside... PubMed, 1984. [Link]

-

Jain, R. K., et al. Synthesis of benzyl O-(3-O-methyl-beta-D-galactopyranosyl)-(1-->3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside... PubMed, 1995. [Link]

-

Bennett, C. S. New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL, 2016. [Link]

-

Guchhait, G., & Misra, A. K. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. PubMed Central, 2021. [Link]

-

Request PDF. Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. ResearchGate, 2003. [Link]

-

Kova, P., et al. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. ResearchGate, 2004. [Link]

-

Bennett, C. S. New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. University of Missouri-St. Louis, 2016. [Link]

-

Bosch, I., et al. Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2000. [Link]

-

Ahammed, S., Saha, A., & Ranu, B. C. Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

-

Yadav, J. S., et al. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry, 2017. [Link]

-

Request PDF. Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. ResearchGate, 2018. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by azide reduction [organic-chemistry.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Koenigs-Knorr_reaction [chemeurope.com]

- 12. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzyl 2-Azido-2-deoxy-α-D-galactopyranoside CAS#: 166907-09-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

An In-Depth Technical Guide to Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside, a pivotal monosaccharide derivative for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, synthesis, and characterization, while also exploring its relevance in biological systems and potential therapeutic applications.

Introduction: Unveiling a Core Glycosidic Building Block

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a synthetically derived amino sugar that holds significant importance as a versatile building block in glycochemistry and medicinal chemistry. Its structure comprises a D-galactosamine core, a hexosamine derived from galactose, linked via an alpha-glycosidic bond to a benzyl group. This benzyl aglycone provides hydrophobicity and serves as a useful protecting group in multi-step syntheses of complex glycans and glycoconjugates.

The presence of a primary amine at the C-2 position of the pyranose ring is a key feature, offering a reactive handle for further chemical modifications. This allows for the introduction of various functionalities, making it a valuable precursor for the synthesis of a wide array of biologically active molecules. While its N-acetylated counterpart, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Benzyl-α-GalNAc), is more extensively studied as an inhibitor of mucin synthesis, the primary amine form serves as a crucial starting material for creating diverse derivatives.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is fundamental for its application in research and development.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO₅ | [1] |

| Molecular Weight | 269.29 g/mol | [1] |

| CAS Number | 738518-26-8 | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in methanol | Inferred from related compounds |

The alpha-anomeric configuration is a critical determinant of its three-dimensional structure and, consequently, its biological activity and recognition by enzymes.

Synthesis and Purification: A Strategic Approach

The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside can be approached through several routes. A common and efficient strategy involves the deacetylation of its readily available N-acetylated precursor, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside.

Synthesis via Deacetylation of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

This method leverages the stability of the benzyl glycoside under basic conditions that facilitate the removal of the N-acetyl group.

This protocol is adapted from established methods for the deacetylation of N-acetylated sugars.[2]

Materials:

-

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

-

Methanol (anhydrous)

-

Amberlyst A-26 (OH⁻ form) ion-exchange resin

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in anhydrous methanol in a round-bottom flask.

-

Add a sufficient amount of Amberlyst A-26 (OH⁻ form) resin to the solution. The resin acts as a basic catalyst for the hydrolysis of the amide bond.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the ion-exchange resin.

-

Wash the resin with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting residue, Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside, can be further purified by silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

-

Ion-Exchange Resin: The use of a basic ion-exchange resin like Amberlyst A-26 (OH⁻ form) provides a heterogeneous catalyst that is easily removed from the reaction mixture by simple filtration, simplifying the workup process.[2]

-

Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product and is compatible with the ion-exchange resin.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm, and the benzylic CH₂ protons, ~4.5-4.8 ppm). The anomeric proton (H-1) of the alpha-galactopyranoside ring will appear as a doublet at a characteristic downfield shift. Other sugar ring protons will resonate in the region of 3.5-4.2 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the benzyl group carbons and the six carbons of the galactopyranose ring. The anomeric carbon (C-1) will be observed at a characteristic chemical shift for alpha-glycosides.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. The exact mass of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is 269.1263 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition.

Biological Significance and Applications in Drug Development

While the N-acetylated form of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has well-documented roles as an inhibitor of mucin synthesis with applications in cancer research, the biological significance of the primary amine is primarily as a synthetic intermediate for creating a diverse range of bioactive molecules.

The 2-amino group serves as a key nucleophile for the attachment of various side chains, including peptides, fluorescent tags, and other pharmacophores. This allows for the construction of novel glycoconjugates with tailored biological activities.

Potential Areas of Application:

-

Development of Glycomimetics: The core structure can be modified to create mimics of natural glycans that can modulate the activity of carbohydrate-binding proteins (lectins) or glycosyltransferases involved in disease processes.

-

Synthesis of Glycolipids and Glycoproteins: As a fundamental building block, it can be incorporated into the synthesis of complex glycolipids and glycoproteins for studying their biological functions and for use as potential therapeutics or vaccines.

-

Drug Delivery: The amino group can be used to conjugate drugs, improving their solubility, stability, and targeting to specific cells or tissues.

Conclusion and Future Perspectives

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a valuable and versatile tool in the arsenal of the synthetic chemist. Its strategic importance lies in its role as a precursor to a vast array of complex glycans and glycoconjugates. While its direct biological applications are less explored than its N-acetylated counterpart, its utility as a foundational building block is undisputed. Future research will likely focus on leveraging the reactivity of its primary amine to construct novel glycostructures with enhanced therapeutic potential, further solidifying its importance in the fields of glycoscience and drug discovery.

References

- Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside.

-

PubChem. Benzyl alpha-D-glucopyranoside. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. Galactosamine. Wikimedia Foundation. Available at: [Link].

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

NCBI. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Available at: [Link].

-

Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Available at: [Link].

- Al–Douh, M. H., Hamid, S. A., & Osman, H. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Indonesian Journal of Chemistry, 8(3), 411-417.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].

-

PubChem. alpha-D-Galactopyranose. National Center for Biotechnology Information. Available at: [Link].

-

ResinTech. Ion Exchange in the Sugar Industry. Available at: [Link].

- Shekiro III, J., et al. (2016). Development and Characterization of a High-Solids Deacetylation Process. Sustainable Chemistry & Engineering, 4(1), 6.

- Minten, E. V., et al. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR Protocols, 3(2), 101309.

- Araki, Y., et al. (1983). A pathway of polygalactosamine formation in Aspergillus parasiticus: enzymatic deacetylation of N-acetylated polygalactosamine. Journal of Biochemistry, 94(3), 751-761.

- Delannoy, P., et al. (1996). Benzyl-N-acetyl-alpha-D-galactosaminide inhibits the sialylation and the secretion of mucins by a mucin secreting HT-29 cell subpopulation.

- Ulloa, F., et al. (2003). Benzyl-N-acetyl-alpha-D-galactosaminide induces a storage disease-like phenotype by perturbing the endocytic pathway. Journal of Biological Chemistry, 278(14), 12374-83.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of N-Acetyl-D-galactosamine in Biochemical Pathways and Glycoscience. Available at: [Link].

-

PubChem. alpha-D-Galactosamine. National Center for Biotechnology Information. Available at: [Link].

- Mossine, V. V., et al. (2022). β-d-Galactopyranosyl-(1→4)–2-amino-2-deoxy-α-d-glucopyranose hydrochloride monohydrate (lactosamine).

- Sarkar, A. K., Jain, R. K., & Matta, K. L. (1990). Synthesis of benzyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3)-2-acetamido-2-deoxy-beta-D-glucopyranoside [benzyl 2'-O-methyllacto-N-bioside I], and its higher saccharide containing an O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3)-2-acetamido-2-deoxy-beta-D-glucopyranosyl group as a potential substrate for (1---4)-alpha-L-fucosyltransferase.

- Rodriguez, E., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology, 8, 2010.

- Zhang, Y., et al. (2020).

-

Sci-Hub. 2-deoxy-3-O-β-d-fucopyranosyl-α-d-galactopyranoside. Available at: [Link].

-

ResearchGate. An efficient conversion of N-acetyl-D-glucosamine to N-acetyl-D-galactosamine and derivatives. Available at: [Link].

-

ResearchGate. An Expeditious Route to N-Acetyl-D-galactosamine from N-Acetyl-D-glucosamine Based on the Selective Protection of Hydroxy Groups. Available at: [Link].

- Araki, Y., & Ito, E. (1975). A pathway of polygalactosamine formation in Aspergillus parasiticus. Enzymatic deacetylation of N-acetylated polygalactosamine. European Journal of Biochemistry, 55(1), 71-78.

- Del Rio, A., et al. (2021).

-

The Journal of Organic Chemistry. Optically pure N-substituted derivatives of benzyl 2-amino-2-deoxy-.alpha.- and .beta.-D-glucopyranoside. Available at: [Link].

-

PubChem. Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. National Center for Biotechnology Information. Available at: [Link].

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Available at: [Link].

Sources

Biological activity of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

An In-Depth Technical Guide to the Biological Activity of Benzyl 2-Acetamido-2-deoxy-α-D-galactopyranoside

Executive Summary: This technical guide provides a comprehensive analysis of the biological activities of Benzyl 2-Acetamido-2-deoxy-α-D-galactopyranoside, a pivotal molecule in glycobiology research. This document elucidates its core mechanism as a competitive inhibitor of O-glycosylation, a fundamental post-translational modification process. We will explore its profound applications in cancer biology, where it is used to probe the roles of aberrant glycosylation and mucin expression in malignancy and metastasis. Furthermore, this guide delves into its paradoxical role in virology, specifically its ability to enhance Human Immunodeficiency Virus (HIV) replication and outgrowth in vitro, offering unique insights into host-pathogen interactions. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this compound in their work.

Introduction: The Central Role of O-Glycosylation

Protein glycosylation, the enzymatic addition of carbohydrate chains (glycans) to proteins, is a critical post-translational modification that dictates protein folding, stability, trafficking, and function. One of the major types of glycosylation is O-glycosylation, which typically involves the attachment of an N-acetylgalactosamine (GalNAc) sugar to the hydroxyl group of a serine or threonine residue. This initial step initiates the formation of mucin-type O-glycans, which are integral to a vast array of biological processes, from cellular adhesion to immune signaling.

The compound of interest, Benzyl 2-Acetamido-2-deoxy-α-D-galactopyranoside (systematically named phenylmethyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside), is a synthetic derivative that has become an indispensable tool for studying these processes.[1] Often abbreviated as BAGN or Benzyl-α-GalNAc, it serves as a cell-permeable, competitive inhibitor of O-glycan biosynthesis.[2][3] Its unique ability to disrupt this pathway allows researchers to dissect the functional consequences of O-glycan alteration in various disease models.

Core Mechanism of Action: Competitive Inhibition of O-Glycan Elongation

The primary biological activity of BAGN stems from its structural mimicry of the initial O-glycan precursor, GalNAc-α-1-O-Ser/Thr. By acting as a competitive substrate for key glycosyltransferases, it effectively hijacks the glycosylation machinery.

2.1 Interruption of the Glycosylation Cascade

The biosynthesis of mucin-type O-glycans is a sequential process occurring in the Golgi apparatus. It begins with the transfer of GalNAc to a polypeptide, a reaction catalyzed by a family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). Subsequent elongation of the glycan chain is carried out by other glycosyltransferases, such as β1,3-galactosyltransferase, which adds a galactose residue to the initial GalNAc.[2]

BAGN functions as a high-affinity acceptor for these elongating enzymes.[2] Once inside the cell, it competes with the naturally formed GalNAc-α-1-O-Ser/Thr on nascent proteins. The glycosyltransferases add sugar residues to the soluble BAGN molecule instead of the protein-bound sugar. This results in two primary consequences:

-

Chain Termination: The elongation of O-glycans on proteins is prematurely terminated.

-

Synthesis of Glycoside Byproducts: Soluble oligosaccharides based on the BAGN core are synthesized and often secreted from the cell.

This targeted disruption leads to the expression of proteins with truncated or absent O-glycan chains, a state that allows for the investigation of the role of these glycans in cellular function.

Application in Cancer Research: Targeting Aberrant Glycosylation

Alterations in glycosylation are a hallmark of cancer. Tumor cells often display truncated O-glycans and overexpress mucins like MUC1, which contributes to metastasis, immune evasion, and drug resistance. BAGN is a critical tool for studying these phenomena.

3.1 Mucin Biosynthesis and Metastasis

BAGN has been shown to suppress mucin biosynthesis and inhibit the expression of MUC1 in breast cancer cell lines. By preventing the proper glycosylation and maturation of mucins, BAGN can alter the adhesive and invasive properties of cancer cells. For instance, treatment of LS 174T colon cancer cells with BAGN resulted in reduced liver metastasis in a mouse xenograft model, demonstrating a direct link between O-glycosylation and metastatic potential.[1]

3.2 Synergistic Effects with Chemotherapy

Mucin overexpression can create a physical barrier that impedes the efficacy of cytotoxic drugs. Research has shown that BAGN can enhance the cell-killing effects of 5-fluorouracil (5-FU) in pancreatic cancer cell lines like Capan-1 and HPAF-II.[1] By reducing mucin production, BAGN likely increases the accessibility of the cancer cells to the chemotherapeutic agent, suggesting a potential combination therapy strategy.

| Cancer Type | Cell Line | BAGN Concentration | Observed Effect | Reference |

| Colon Cancer | Caco-2, HT-29, T84 | 2 mM | Inhibition of glucosamine labeling (mucin synthesis marker). | [1] |

| Colon Cancer | LS 174T | N/A (in vivo) | Reduced liver metastasis in a mouse xenograft model. | [1] |

| Breast Cancer | MDF-7 | N/A | Suppresses mucin biosynthesis and inhibits MUC1 expression. | [3] |

| Pancreatic Cancer | Capan-1, HPAF-II | 0.4 - 0.8 mg/ml | Enhanced cell death induced by 5-fluorouracil. | [1] |

Table 1: Summary of BAGN's effects in various cancer cell lines.

A Paradoxical Role in Virology: Enhancing HIV-1 Replication

While BAGN is primarily known as an inhibitor, its effect on HIV-1 is strikingly different. Studies have demonstrated that BAGN treatment significantly increases HIV replication and improves the efficacy of viral outgrowth from latently infected cells in vitro.[2][4][5]

4.1 Mechanisms of HIV Enhancement

This counterintuitive effect is not fully understood but is hypothesized to result from the alteration of host and/or viral glycoproteins.[2][4] Pretreatment of target cells with BAGN leads to a multi-fold increase in the percentage of infected cells, intracellular p24 protein levels, and viral particles released into the supernatant.[2][4]

Key observations include:

-

Altered Host Cell Receptors: BAGN-treated cells show modified surface expression of key markers, including decreased CD25 and CCR5, but increased HLA-DR. The increase in HLA-DR expression positively correlates with the number of infected cells.[2][4]

-

Improved Viral Outgrowth: In samples from HIV-infected individuals, BAGN treatment improved the kinetics of viral outgrowth in 66% of cases, including those from HIV controllers where virus is typically difficult to expand.[2]

-

Synergy with Latency-Reversing Agents: In the ACH2 latency model, BAGN increases virus production when used in combination with latency-reversing agents (LRAs) like panobinostat and bryostatin.[2][5]

These findings identify BAGN as a valuable reagent for HIV latency research, providing a simpler and more effective method for quantifying the size of the latent viral reservoir, a critical step in developing curative therapies.

| Experimental Condition | Metric | Fold Increase with BAGN | Reference |

| Pretreatment of PHA-blast target cells | Percentage of HIV-infected cells | 7.6-fold | [2][4] |

| Pretreatment of PHA-blast target cells | Viral particles in supernatant | 7.1-fold | [2][4] |

| Infection with virus grown in BAGN | Percentage of infected cells | 30-fold | [2][4] |

| Infection with virus grown in BAGN | Secreted viral particles | 74-fold | [2][4] |

Table 2: Quantitative effects of BAGN on in vitro HIV-1 infection.

Experimental Protocols and Methodologies

The following protocols provide a self-validating framework for utilizing BAGN in two key research areas. The causality behind each step is explained to ensure robust and reproducible results.

5.1 Protocol: In Vitro Inhibition of Mucin Synthesis in Colon Cancer Cells

-

Objective: To demonstrate BAGN's inhibitory effect on mucin synthesis in a cell line like HT-29.

-

Principle: Mucin synthesis can be tracked by measuring the incorporation of a radiolabeled sugar precursor, such as [³H]glucosamine. A reduction in incorporated radioactivity in the presence of BAGN indicates inhibition. This is validated by Western blot analysis showing reduced levels of mature, glycosylated MUC1.

Methodology:

-

Cell Seeding: Plate HT-29 colon cancer cells in a 24-well plate at a density of 2x10⁵ cells/well. Allow cells to adhere and reach 70-80% confluency (approx. 48 hours). Causality: This density ensures active proliferation and protein synthesis without nutrient limitation.

-

BAGN Treatment: Prepare a 200 mM stock solution of BAGN in sterile DMSO. Dilute to a final working concentration of 2 mM in the cell culture medium. Replace the medium in the treatment wells with the BAGN-containing medium. For control wells, add an equivalent volume of DMSO. Incubate for 24 hours. Causality: A 2 mM concentration is established to be effective for inhibiting glycosylation in these cell lines.[1] The 24-hour pre-incubation allows for the cellular uptake of BAGN and initial disruption of the glycosylation machinery.

-

Radiolabeling: Add 1 µCi/mL of [³H]glucosamine to both control and BAGN-treated wells. Incubate for an additional 16-24 hours. Causality: Glucosamine is a metabolic precursor for GalNAc, allowing for direct tracking of new glycan synthesis.

-

Cell Lysis and Scintillation Counting: Wash cells twice with cold PBS. Lyse the cells with RIPA buffer. Measure the total protein concentration using a BCA assay. Transfer a fraction of the lysate to a scintillation vial, add scintillation fluid, and measure radioactive counts per minute (cpm) using a scintillation counter. Normalize cpm to the total protein concentration. Causality: Normalizing to total protein accounts for any minor differences in cell number between wells.

-

Validation by Western Blot: Run the remaining cell lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an antibody specific for a heavily glycosylated mucin (e.g., MUC1). Causality: A successful inhibition will result in a weaker signal or a downward shift in the molecular weight of the mucin band in the BAGN-treated lane compared to the control, confirming the synthesis of truncated, less glycosylated protein.

5.2 Protocol: HIV-1 Viral Outgrowth Assay using BAGN

-

Objective: To quantify the frequency of latently infected cells from HIV+ patient PBMCs, enhanced by BAGN.

-

Principle: Latent HIV provirus is transcriptionally silent. Latency-reversing agents (LRAs) are used to reactivate the virus. BAGN is added to amplify the production of reactivated virus, making it easier to detect and quantify via a sensitive co-culture system.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of an HIV-infected individual using Ficoll-Paque density gradient centrifugation. Causality: This step isolates the relevant cell population containing latently infected CD4+ T cells.

-

Target Cell Preparation: Separately, stimulate PBMCs from an uninfected donor with Phytohemagglutinin (PHA) for 2-3 days to create PHA-blasts, which are highly susceptible to HIV infection. Causality: Activated CD4+ T cells (PHA-blasts) are required as targets to amplify any virus produced by the patient's cells.

-

Assay Setup: Plate the patient's PBMCs at a limiting dilution in a 96-well plate. Add the LRA of choice (e.g., 10 nM Panobinostat).

-

BAGN Treatment: To the experimental wells, add BAGN to a final concentration of 2 mM. In control wells, add vehicle (DMSO). Causality: BAGN will amplify the signal (viral production) from any cell where latency has been successfully reversed by the LRA.

-

Co-culture: Add 1x10⁶ PHA-blasts (from the uninfected donor) to each well. Culture for 14 days, performing a half-media change every 3-4 days. Causality: The co-culture allows any virus produced by the patient's cells to infect the target PHA-blasts, leading to a significant amplification of the viral signal.

-

Quantification: At day 14, collect the supernatant from each well. Measure the concentration of the HIV-1 p24 antigen using a commercial ELISA kit.

-

Data Analysis: Wells with a p24 value significantly above the background are scored as positive. The frequency of latently infected cells is calculated using maximum likelihood statistics, expressed as Infectious Units Per Million (IUPM) cells. Causality: The higher number of positive wells in the BAGN-treated condition will provide a more sensitive and accurate quantification of the latent reservoir.

Conclusion and Future Directions

Benzyl 2-Acetamido-2-deoxy-α-D-galactopyranoside is more than a simple chemical reagent; it is a sophisticated probe for dissecting one of the most complex cellular processes. Its ability to competitively inhibit O-glycosylation has provided profound insights into the roles of mucins in cancer progression and has unexpectedly revealed novel aspects of the HIV life cycle. The contrasting applications—inhibiting metastatic potential in cancer while enhancing viral replication—underscore the context-dependent and intricate nature of glycosylation in biology. Future research will likely focus on developing derivatives of BAGN with greater specificity for individual glycosyltransferases, paving the way for more targeted therapeutic interventions that can modulate glycosylation pathways in disease.

References

-

Gama, L., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology, 8, 2010. Retrieved from [Link]

-

Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside. Carbohydrate Research, 131(2), 257–263. Retrieved from [Link]

-

Jain, R. K., Piskorz, C. F., Chandrasekaran, E. V., & Matta, K. L. (1995). Synthesis of benzyl O-(3-O-methyl-beta-D-galactopyranosyl)-(1-->3)-2- acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(beta-D- galactopyranosyl)-(1-->3)-2-acetamido-2-deoxy-6-O-methyl-alpha-D- galactopyranoside as specific acceptors for sialyltransferases. Carbohydrate Research, 271(2), 247–251. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-β-d-fucopyranosyl-α-d-galactopyranoside. Retrieved from [Link]

-

PubMed. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). β-D-Galactopyranosyl-(1→4)–2-amino-2-deoxy-α-D-glucopyranose hydrochloride monohydrate (lactosamine). Retrieved from [Link]

-

Sarkar, A. K., Jain, R. K., & Matta, K. L. (1990). Synthesis of benzyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3)-2- acetamido-2-deoxy-beta-D-glucopyranoside [benzyl 2'-O-methyllacto-N-bioside I], and its higher saccharide... Carbohydrate Research, 203(1), 33–46. Retrieved from [Link]

-

ResearchGate. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Krackeler Scientific, Inc. [krackeler.com]

- 4. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside and its N-acetylated Derivative: A Journey from Synthesis to Biological Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Tool in Glycobiology

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside, and more commonly its N-acetylated form, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (often abbreviated as Benzyl-α-GalNAc), stands as a cornerstone chemical tool in the field of glycobiology. This synthetic monosaccharide derivative has been instrumental in unraveling the complexities of O-linked glycosylation, a fundamental post-translational modification of proteins. Its ability to act as a competitive inhibitor of glycosyltransferases has provided researchers with a powerful means to probe the functional roles of O-glycans in a myriad of biological processes, from mucin biosynthesis to cancer progression and viral infectivity.

This technical guide provides a comprehensive overview of Benzyl-α-GalNAc, from its historical discovery and chemical synthesis to its mechanism of action and its diverse applications in biomedical research. We will delve into the causality behind experimental choices when utilizing this inhibitor and provide detailed protocols to ensure scientific integrity and reproducibility.

The Genesis of a Glycosylation Inhibitor: A Historical Perspective

The journey of Benzyl-α-GalNAc from a synthetic carbohydrate to a widely used biological tool reflects the broader evolution of chemical glycobiology. The groundwork for the synthesis of such glycosides was laid in the early 1980s through the pioneering work of carbohydrate chemists like K. L. Matta and his colleagues. Their research in the mid-1980s focused on the synthesis of various glycosides, including precursors and fragments of mucin-type oligosaccharides, which inadvertently paved the way for the development of glycosylation inhibitors.[1][2][3]

However, the seminal moment in the history of Benzyl-α-GalNAc as a biological inhibitor arrived in 1989. In a landmark paper, Kuanm, Kim, and their collaborators were the first to report the use of Benzyl-α-GalNAc to inhibit the glycosylation of mucin in colon cancer cells.[4] This study demonstrated that the compound could act as a decoy substrate for galactosyltransferases, thereby disrupting the elongation of O-glycan chains.[4] This discovery opened up new avenues for studying the roles of O-glycans in cancer biology and other diseases. Subsequent research throughout the 1990s by scientists such as Huet and Byrd further solidified the utility of Benzyl-α-GalNAc, exploring its effects on mucin secretion, sialylation, and the expression of cancer-associated antigens in various cell lines.[5][6]

Chemical Synthesis: Crafting the Key

The synthesis of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a multi-step process that requires careful control of stereochemistry to obtain the desired α-anomer. While various methods have been developed, a common approach involves the glycosylation of benzyl alcohol with a suitable N-acetylgalactosamine donor.

General Synthetic Approach

A prevalent strategy for synthesizing Benzyl-α-GalNAc and its analogs involves the use of a protected galactosamine donor, often a glycosyl halide or a related activated species, which is then reacted with benzyl alcohol in the presence of a promoter. The choice of protecting groups, donor, and reaction conditions is critical for achieving high yield and stereoselectivity for the α-isomer.

Here, we outline a representative synthetic protocol based on methods described in the literature:

Experimental Protocol: Synthesis of Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

-

Preparation of the Glycosyl Donor:

-

Start with commercially available N-acetyl-D-galactosamine.

-

Protect the hydroxyl groups, for instance, by acetylation to form 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-D-galactopyranose.

-

Convert the protected sugar into a suitable glycosyl donor, such as a glycosyl bromide, by reacting it with a brominating agent like hydrogen bromide in acetic acid.

-

-

Glycosylation Reaction:

-

Dissolve the glycosyl donor and benzyl alcohol in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a promoter, such as a silver or mercury salt (e.g., silver triflate or mercuric cyanide), to activate the glycosyl donor.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC).

-

-

Deprotection:

-

Once the glycosylation is complete, the protecting groups (e.g., acetyl groups) are removed. This is commonly achieved by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol.

-

The reaction is neutralized with an acid or an ion-exchange resin.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel to isolate the desired Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. The α- and β-anomers are typically separable by this method.

-

Causality in Experimental Choices:

-

Protecting Groups: Acetyl groups are frequently used due to their ease of installation and removal. They also participate in the reaction, influencing the stereochemical outcome.

-

Promoter: The choice of promoter is crucial for activating the glycosyl donor and facilitating the reaction. Heavy metal salts have been historically used, though more modern methods may employ other Lewis acids.

-

Solvent: Aprotic solvents are essential to prevent hydrolysis of the activated glycosyl donor.

-

Inert Atmosphere: An inert atmosphere is necessary to exclude moisture, which can react with the reagents and reduce the yield.

Caption: A generalized workflow for the chemical synthesis of Benzyl-α-GalNAc.

Mechanism of Action: A Competitive Inhibition Strategy

Benzyl-α-GalNAc exerts its biological effects by acting as a competitive inhibitor of specific glycosyltransferases involved in the elongation of O-glycan chains.[7] The initiation of mucin-type O-glycosylation involves the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to a serine or threonine residue on a polypeptide chain, a reaction catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).

Once the initial GalNAc is attached, a series of glycosyltransferases sequentially add other monosaccharides to build the complex O-glycan structures. Benzyl-α-GalNAc, being structurally similar to the initial GalNAc-serine/threonine linkage, can enter the cell and act as a decoy acceptor substrate for these elongating glycosyltransferases, particularly β1,3-galactosyltransferase.[5]

By competing with the natural glycoprotein acceptors, Benzyl-α-GalNAc effectively sequesters the glycosyltransferases, leading to a premature termination of O-glycan chain elongation on cellular glycoproteins.[4] This results in the accumulation of truncated O-glycans, such as the Tn antigen (GalNAcα-Ser/Thr), on the cell surface.

Caption: Mechanism of O-glycosylation inhibition by Benzyl-α-GalNAc.

Applications in Research and Drug Development

The ability of Benzyl-α-GalNAc to specifically perturb O-glycosylation has made it an invaluable tool in various areas of biomedical research.

Studying Mucin Biosynthesis and Cancer

Much of the early and ongoing research using Benzyl-α-GalNAc has focused on its effects on mucin biosynthesis, particularly in the context of cancer. Altered glycosylation is a hallmark of cancer, and changes in mucin O-glycans are associated with tumor progression and metastasis.

By treating cancer cell lines with Benzyl-α-GalNAc, researchers can investigate the consequences of truncated O-glycans on cell adhesion, migration, and signaling. For example, studies have shown that treatment with this inhibitor can lead to an increased expression of cancer-associated carbohydrate antigens like the Tn and T antigens, while decreasing the expression of more complex, sialylated structures.[8][9]

Experimental Protocol: Investigating the Effect of Benzyl-α-GalNAc on Cancer Cell Glycosylation

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., a colon or breast cancer cell line) in appropriate media and conditions until they reach a desired confluency (e.g., 70-80%).

-

-

Inhibitor Treatment:

-

Prepare a stock solution of Benzyl-α-GalNAc in a suitable solvent (e.g., sterile water or DMSO).

-

Treat the cells with varying concentrations of Benzyl-α-GalNAc (typically in the range of 1-4 mM) for a specified period (e.g., 24-72 hours). Include a vehicle-treated control group.

-

-

Analysis of Glycosylation Changes:

-

Lectin Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with specific lectins that recognize truncated O-glycans, such as Vicia villosa agglutinin (VVA) for the Tn antigen or peanut agglutinin (PNA) for the T antigen.

-

Immunofluorescence: Fix and permeabilize the cells on coverslips. Incubate with fluorescently labeled lectins or antibodies against specific glycan structures and visualize the changes in their expression and localization using fluorescence microscopy.

-

Mass Spectrometry: For a more detailed analysis, the O-glycans can be released from the glycoproteins and analyzed by mass spectrometry to identify the specific changes in the glycan profile.

-

-

Functional Assays:

-

Perform functional assays to assess the consequences of altered glycosylation, such as cell adhesion assays, migration/invasion assays, or cell signaling pathway analysis.

-

Quantitative Data Summary:

| Cell Line | Benzyl-α-GalNAc Conc. (mM) | Treatment Duration (h) | Observed Effect on Glycosylation | Functional Consequence | Reference |

| HT-29 (Colon Cancer) | 2 | 24 | Reduced mucin sialylation, increased T antigen | Inhibition of mucus secretion | [5] |

| B16BL6 (Melanoma) | 1-2 | 48 | Increased PNA-binding, decreased sialylation | Enhanced metastatic capacity | [6] |

| KATO III (Gastric Cancer) | 2 | 48 | Decreased sialyl Lewisx, increased T and sialyl Tn | Altered mucin antigen expression | [3] |

Virology Research

Glycosylation of both viral and host cell proteins plays a critical role in viral entry, replication, and immune evasion. Benzyl-α-GalNAc has been utilized to investigate the importance of O-glycans in the life cycle of various viruses. For instance, studies on Human Immunodeficiency Virus (HIV) have shown that treatment with Benzyl-α-GalNAc can increase viral replication and outgrowth efficacy in vitro, suggesting a role for O-glycosylation in host restriction mechanisms.[7][10]

Conclusion and Future Directions

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside and its N-acetylated derivative have proven to be indispensable tools for dissecting the intricate world of O-linked glycosylation. From its chemical synthesis to its application as a specific inhibitor, this molecule has provided invaluable insights into the roles of O-glycans in health and disease.

As our understanding of the "glycocode" continues to expand, the use of chemical tools like Benzyl-α-GalNAc will remain crucial. Future research may focus on developing more potent and specific inhibitors of glycosyltransferases, as well as exploring the therapeutic potential of modulating glycosylation pathways in diseases such as cancer and viral infections. The legacy of Benzyl-α-GalNAc serves as a testament to the power of chemical biology in unraveling the complexities of life at the molecular level.

References

- Brown JR, Crawford BE, Esko JD. Glycan antagonists and inhibitors: a fount for drug discovery. Crit Rev Biochem Mol Biol. 2007;42(6):481-515.

- Gloster TM, Vocadlo DJ. Developing glycan processing enzyme inhibitors as enabling tools for glycobiology.

- Huet G, Hennebicq-Reig S, de Bolos C, et al. GalNAc-alpha-O-benzyl inhibits NeuAcalpha2-3 glycosylation and blocks the intracellular transport of apical glycoproteins and mucus in differentiated HT-29 cells. J Cell Biol. 1998;141(6):1311-22.

- Kuan SF, Byrd JC, Basbaum C, Kim YS. Inhibition of mucin synthesis by benzyl-alpha-GalNAc in KATO III gastric cancer and Caco-2 colon cancer cells. Eur J Cancer. 1995;31A(11):1866-72.

- Matta KL, Piskorz CF, Abbas SA. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside. Carbohydr Res. 1984;126(1):115-24.

- Matta KL, Abbas SA. Synthetic mucin fragments: benzyl 2-acetamido-3-O-[3-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside. Carbohydr Res. 1984;132(1):137-41.

- Nakao H, Nishikawa A, Karasuno T, et al. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells. Anticancer Res. 1996;16(6B):3577-84.

- Piskorz CF, Abbas SA, Matta KL. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside. Carbohydr Res. 1984;131(2):257-63.

- Rodriguez-Garcia A, Climent N, Oliva H, et al. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Front Immunol. 2018;8:2010.

- Sarkar AK, Jain RK, Matta KL. Synthesis of benzyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3)-2-acetamido-2-deoxy-beta-D-glucopyranoside [benzyl 2'-O-methyllacto-N-bioside I], and its higher saccharide containing an O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3)-2-acetamido-2-deoxy-beta-D-glucopyranosyl group as a potential substrate for (1---4)-alpha-L-fucosyltransferase. Carbohydr Res. 1990;203(1):33-46.

- Vocadlo DJ, Lowary TL, Bertozzi CR, Schnaar RL, Esko JD. Chemical Tools for Inhibiting Glycosylation. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 4th edition. Cold Spring Harbor (NY)

- Willems LI, Li N, Li T, et al. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc. Elife. 2017;6:e29237.

- Wong CH, Wang R, Ichikawa Y, et al. Probing the substrate specificity of glycosyltransferases with a new class of inhibitors: aryl N-acetyl-alpha-D-galactosaminides. J Org Chem. 1992;57(16):4343-4.

- Ye Y, Wang Y, Zhang N, et al. Small molecule inhibitors of mammalian glycosylation. Acta Pharm Sin B. 2021;11(8):2257-2276.

- Zuzarte-Luís V, Mota MM. The sweet and sour of malaria: the role of glycosylation in Plasmodium infection.

Sources

- 1. Synthetic mucin fragments: benzyl 2-acetamido-3-O-[3-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) -beta-D-galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GalNAc-α-O-benzyl Inhibits NeuAcα2-3 Glycosylation and Blocks the Intracellular Transport of Apical Glycoproteins and Mucus in Differentiated HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of monodeoxyfluorinated, mucin-type oligosaccharide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside: A Technical Guide for Researchers

This guide provides an in-depth exploration of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside, a versatile monosaccharide derivative with significant untapped potential in glycobiology, drug discovery, and material science. Moving beyond its common N-acetylated form, this document illuminates novel research avenues for the primary amine-containing compound, offering a technical roadmap for scientists and drug development professionals. We will delve into its synthesis, established applications, and, most importantly, prospective research areas ripe for investigation.

Foundational Knowledge: Synthesis and Core Properties

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside serves as a crucial building block in synthetic carbohydrate chemistry. Its synthesis is pivotal for its subsequent application in more complex molecular architectures. A common and effective route to this compound involves the use of an azido precursor, Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside. The azido group acts as a masked amine, which is stable under various reaction conditions used for installing protecting groups and for glycosylation reactions. The final step involves the reduction of the azido group to the desired primary amine.

Alternatively, the target compound can be obtained through the deacetylation of its more commonly available N-acetylated counterpart, Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. This method provides a straightforward route if the acetylated form is readily accessible. The presence of the benzyl group at the anomeric position offers stability and allows for its removal under specific hydrogenolysis conditions, providing a free reducing end when required for further conjugation.

The key structural features of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside – the alpha-anomeric configuration, the galacto-configuration of the pyranose ring, and the free amino group at the C-2 position – dictate its chemical reactivity and biological potential. The primary amine is a key functional handle for a variety of chemical modifications, setting it apart from its acetylated analog.

Established Applications: A Stepping Stone to Innovation